![molecular formula C17H22N4OS B2547119 N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide CAS No. 1172893-29-6](/img/structure/B2547119.png)
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound featuring a thiazole ring, a piperazine ring, and a carboxamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Mode of Action
Thiazole derivatives are known to interact with various targets to induce biological effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Action Environment
The solubility of thiazole in various solvents may influence the action of this compound in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is unique due to its specific combination of a thiazole ring, piperazine ring, and carboxamide group, which imparts distinct chemical and biological properties .
Biological Activity
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an ethyl group and a thiazole moiety attached to a phenyl group. Its chemical structure can be represented as follows:
This structure is crucial for its biological activity, influencing its interactions with various biological targets.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against pathogenic fungi such as Candida albicans. The mechanism involves inducing oxidative stress within the fungal cells, leading to cell death. Studies indicate effective concentrations ranging from 0.0625 to 4 μg/ml in vitro .
2. Antitumor Activity
Research has shown that thiazole-containing compounds can possess significant anticancer properties. For instance, compounds similar in structure to N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications on the thiazole and phenyl rings can enhance potency against specific tumor types .
Table 1: Antitumor Activity of Related Thiazole Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A431 (skin cancer) | 1.98 ± 1.22 | Bcl-2 inhibition |
Compound B | Jurkat (leukemia) | < 10 | Apoptosis induction |
N-Ethyl Compound | Various | TBD | Oxidative stress induction |
3. Neuropharmacological Effects
The potential neuropharmacological effects of thiazole derivatives have been explored in the context of anticonvulsant activity. Some studies suggest that similar compounds may possess anticonvulsant properties, possibly through modulation of neurotransmitter systems .
The biological activity of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is primarily attributed to its ability to interact with specific biological pathways:
- Oxidative Stress Induction: The compound increases oxidative stress markers in target cells, leading to apoptosis.
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: Potential interactions with neurotransmitter receptors could explain its neuropharmacological effects.
Case Studies
Several studies have reported on the efficacy of thiazole derivatives similar to N-ethyl compound in clinical settings:
- Antifungal Study: A clinical trial assessed the effectiveness of thiazole derivatives against recurrent Candida infections, demonstrating a significant reduction in infection rates.
- Cancer Research: A comparative study evaluated various thiazole compounds against breast cancer cell lines, revealing that certain modifications increased their cytotoxicity significantly compared to standard treatments like doxorubicin .
Properties
IUPAC Name |
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-2-18-17(22)21-10-8-20(9-11-21)12-16-19-15(13-23-16)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQCQQZOKCCVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.